[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride [2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2087-35-6
VCID: VC6411196
InChI: InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H
SMILES: CNCCOC1=CC=CC=C1OC.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69

[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride

CAS No.: 2087-35-6

Cat. No.: VC6411196

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride - 2087-35-6

Specification

CAS No. 2087-35-6
Molecular Formula C10H16ClNO2
Molecular Weight 217.69
IUPAC Name 2-(2-methoxyphenoxy)-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H
Standard InChI Key CGXBHZFBZQODPL-UHFFFAOYSA-N
SMILES CNCCOC1=CC=CC=C1OC.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 2-(2-methoxyphenoxy)ethylamine hydrochloride comprises a 2-methoxyphenoxy group linked to an ethyl chain, which is further substituted with a methylamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous environments. The molecular formula is C₁₀H₁₆ClNO₂, with a molecular weight of 217.69 g/mol .

Key Structural Features:

  • Aromatic ring: A 2-methoxyphenoxy group provides electron-rich regions for potential interactions.

  • Ethyl spacer: A two-carbon chain bridges the aromatic and amine groups.

  • Methylamine: A secondary amine functional group critical for biological activity.

  • Hydrochloride salt: Improves crystallinity and handling properties.

Physicochemical Data

PropertyValue
CAS Number2087-35-6
Molecular FormulaC₁₀H₁₆ClNO₂
Molecular Weight217.69 g/mol
Purity≥95% (industrial grade)
SolubilitySoluble in polar solvents

Synthesis and Production

Synthetic Pathways

The synthesis of 2-(2-methoxyphenoxy)ethylamine hydrochloride involves multi-step reactions, often employing guaiacol (2-methoxyphenol) and ethanolamine derivatives as starting materials. A patented method (CN113861047B) outlines a one-pot synthesis approach using guaiacol, urea, ethanolamine, and potassium hydroxide under controlled conditions .

Reaction Overview:

  • Formation of 2-oxazolidone: Ethanolamine reacts with urea to generate 2-oxazolidone, avoiding direct use of expensive precursors.

  • Nucleophilic substitution: Guaiacol undergoes reaction with 2-oxazolidone under alkaline conditions to form the intermediate 2-(2-methoxyphenoxy)ethylamine.

  • Methylation and salt formation: The amine group is methylated, followed by hydrochloride salt precipitation.

Optimized Conditions:

  • Molar ratios: Guaiacol : Urea : Ethanolamine : KOH = 1 : 1.6 : 1.6 : 0.1 .

  • Temperature: 170°C with a heating rate of 10°C/hour.

  • Yield: ~65–70% after purification .

Industrial Production

Commercial suppliers such as AngelPharmatech and JK Chemical offer the compound in varying quantities (1g to 1kg), with prices ranging from €9.00/10g to €496.00/5g . Scalability challenges include controlling exothermic reactions during methylation and ensuring high-purity isolation.

Pharmaceutical Applications

Role in Carvedilol Synthesis

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a key intermediate in synthesizing carvedilol, a non-selective beta-blocker used to treat hypertension and heart failure. The compound’s amine group facilitates binding to beta-adrenergic receptors, while the methoxyphenoxy moiety enhances lipid solubility for improved pharmacokinetics .

Mechanism of Action:

  • Beta-blockade: Inhibits catecholamine binding to β₁/β₂ receptors, reducing heart rate and blood pressure.

  • Antioxidant effects: The methoxy group may scavenge free radicals, contributing to cardioprotection .

Emerging Therapeutic Uses

Recent studies explore its potential in:

  • Neuroprotective agents: Modulating adrenergic pathways in neurodegenerative diseases.

  • Anticancer therapies: Targeting adrenergic signaling in tumor microenvironments .

Research Advancements

Process Optimization

The CN113861047B patent highlights advancements in cost-efficiency and yield compared to traditional routes (e.g., Gabriel synthesis), which suffer from low yields (<43%) and expensive reagents like potassium phthalimide . Key improvements include:

  • Reduced steps: Three-step one-pot synthesis vs. five-step conventional methods.

  • Solvent-free conditions: Minimizing waste and purification complexity.

Analytical Characterization

Modern techniques such as HPLC-MS and NMR spectroscopy confirm the compound’s purity and structural integrity. For instance, ¹H NMR spectra exhibit characteristic peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.2 ppm (N-methyl group) .

Future Perspectives

Synthetic Innovations

Future research may focus on:

  • Catalytic methylation: Using greener catalysts (e.g., enzymes) to reduce byproducts.

  • Continuous-flow systems: Enhancing scalability and reproducibility.

Expanded Therapeutic Targets

Ongoing clinical trials investigate its utility in:

  • Metabolic disorders: Modulating adrenergic pathways in obesity.

  • Pulmonary hypertension: Vasodilation via receptor antagonism .

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